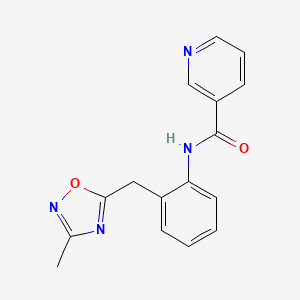

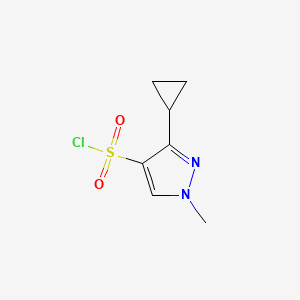

![molecular formula C14H8F3N3OS B2547917 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851988-44-8](/img/structure/B2547917.png)

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a compound that is likely to be a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of fluorine atoms suggests that this compound may have unique electronic properties and could be of interest in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be complex, involving multiple steps and specific conditions to achieve the desired regioselectivity and purity. For instance, the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications to the Jacobsen cyclization process, allowing the production of pure target compounds . Similarly, the synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole, a derivative for imaging amyloid deposits, was accomplished using a one-step synthesis pathway with direct aromatic nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, has been determined by single-crystal X-ray diffraction, revealing a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom and strong intermolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated benzothiazoles have been shown to possess potent antiproliferative activity against certain cancer cells. This activity is believed to be due to the metabolism of these compounds into reactive species that bind covalently to macromolecules within sensitive cells . The synthesis of novel fluoroquinolone derivatives with benzothiazole substituents has also demonstrated significant antibacterial potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can be influenced by the presence of fluorine atoms. For example, the introduction of fluorine can affect the lipophilicity, electronic distribution, and potential for hydrogen bonding within the molecule. These changes can have significant implications for the biological activity and pharmacokinetics of the compounds .

Applications De Recherche Scientifique

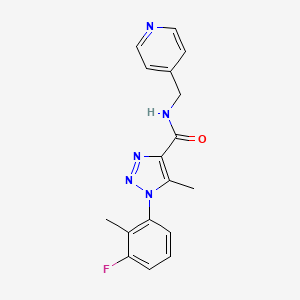

- Découverte: Les benzothiazolylpyrazole-4-carboxamides I-III ont été identifiés comme de puissants inhibiteurs de la SDH en utilisant des approches d'échange et de liaison de fragments actifs . Parmi ceux-ci, le composé Ip (N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluorométhyl)-N-méthoxy-1-méthyl-1H-pyrazole-4-carboxamide) a présenté une excellente activité fongicide contre Fusarium graminearum Schw (EC50 = 0,93 μg/mL), surpassant les fongicides commerciaux thifluzamide et boscalid.

- Promotion de la croissance des plantes: Remarquablement, Ip a stimulé la croissance des semis de blé et augmenté la biomasse d'Arabidopsis thaliana. Il a réalisé cela en améliorant l'activité de la nitrate réductase, favorisant la croissance des plantes .

- Évaluation des composés: Des essais colorimétriques ont révélé que les composés 8 et 9 (dérivés du composé cible) présentaient une faible activité inhibitrice de la COX-1 (IC50 = 7,41-11,34 μM) par rapport à l'inhibiteur sélectif de la COX-1 indométhacine (IC50 = 0,04 μM) et à l'inhibiteur non sélectif de la COX diclofénac (IC50 = 5,12 μM) .

Activité fongicide

Inhibition de la COX-1

Études de liaison et de clivage de l'ADN

Mécanisme D'action

Mode of Action

The exact mode of action of N’-(4,6-difluorobenzothiazol-2-yl)-2-fluorobenzohydrazide is currently unknown due to the lack of specific research on this compound . It is known that benzothiazole derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Benzothiazole derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Propriétés

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3OS/c15-7-5-10(17)12-11(6-7)22-14(18-12)20-19-13(21)8-3-1-2-4-9(8)16/h1-6H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDJWSPVDFIUBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)

![2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2547845.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)

![1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2547852.png)

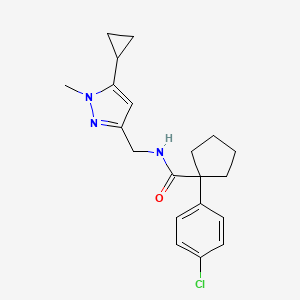

![6-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2547853.png)

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)

![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)